molecular formula C12H16O2 B6286269 MFCD32898436 CAS No. 412343-56-7

MFCD32898436

Cat. No.: B6286269
CAS No.: 412343-56-7
M. Wt: 192.25 g/mol
InChI Key: NOHHKJORECEPAY-JQWIXIFHSA-N
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Description

MFCD32898436 is a chemical compound identified by its Molecular Data Library (MDL) number. For example, compounds like CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 56469-02-4 (MDL: MFCD02258901) exhibit structural motifs critical for applications in catalysis, medicinal chemistry, and materials science . These compounds are often synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as noted in experimental protocols .

Properties

IUPAC Name

2-[(1S,2S)-2-hydroxycyclohexyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12-14H,2,4,6,8H2/t10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHHKJORECEPAY-JQWIXIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32898436 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized methods to ensure cost-effectiveness and efficiency. This often involves the use of continuous flow reactors, automated systems, and advanced purification techniques to produce large quantities of the compound while maintaining quality standards.

Chemical Reactions Analysis

Types of Reactions

MFCD32898436 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

MFCD32898436 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

    Industry: this compound is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD32898436 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Divergences :

  • Bioactivity : CAS 1761-61-1 (a brominated aromatic compound) shows higher BBB permeability compared to boronic acid derivatives, reflecting substituent-driven bioavailability differences .
  • Safety Profiles : Boronic acids (e.g., CAS 1046861-20-4) often trigger Brenk alerts for reactive groups, whereas halogenated aromatics (e.g., CAS 1761-61-1) may exhibit higher toxicity .

Research Implications and Limitations

  • Data Gaps : The absence of explicit spectral or crystallographic data for this compound limits mechanistic studies. Future work should prioritize X-ray crystallography or NMR characterization .
  • Regulatory Considerations : Structural alerts (e.g., PAINS, Brenk) in analogs highlight the need for early toxicity screening in drug development pipelines .

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